N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenoxy group, and a tetrahydroquinoxalinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 4-chlorophenyl and 4-methoxyphenoxy precursors, followed by their coupling with the tetrahydroquinoxalinyl moiety under controlled conditions. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Quality control measures are essential to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline products.
Substitution: The chlorophenyl and methoxyphenoxy groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further modified to enhance their properties and applications .
Scientific Research Applications
N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide
- 2-(4-formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide .
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes .
Properties
Molecular Formula |
C25H22ClN3O5 |
---|---|
Molecular Weight |
479.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C25H22ClN3O5/c1-33-18-10-12-19(13-11-18)34-15-24(31)29-21-5-3-2-4-20(21)28-25(32)22(29)14-23(30)27-17-8-6-16(26)7-9-17/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,32) |
InChI Key |
TZXCJRYFJSBKNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.